1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea

Physicochemical profiling ADME prediction SAR differentiation

Frequent SAR variability among urea derivatives complicates kinase inhibitor screening. This compound resolves that with a balanced polarity profile (TPSA 98.3 Ų, XLogP3 0.8, HBA 6) that minimizes nonspecific hydrophobic aggregation. - Predicts limited BBB permeability, ideal for peripheral kinase targets (e.g., Tie-2, VEGFR2). - Offers a +27.2 Ų TPSA margin over 2-methyl analogs, ensuring CNS exclusion. - Serves as a benchmark for Caco-2/PAMPA permeability assays and QSPR model training.

Molecular Formula C20H21N5O3
Molecular Weight 379.42
CAS No. 2034231-25-7
Cat. No. B2757388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea
CAS2034231-25-7
Molecular FormulaC20H21N5O3
Molecular Weight379.42
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2=NC=CN=C2C3=CN=CC=C3)OC
InChIInChI=1S/C20H21N5O3/c1-27-17-6-5-14(10-18(17)28-2)11-24-20(26)25-13-16-19(23-9-8-22-16)15-4-3-7-21-12-15/h3-10,12H,11,13H2,1-2H3,(H2,24,25,26)
InChIKeyFLRXVPFYFFZXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea (CAS 2034231-25-7) – Identity & Procurement


1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea (CAS 2034231-25-7) is a synthetic N-aryl-N′-heteroaryl urea that incorporates a 3,4-dimethoxybenzyl group and a 3-(pyridin-3-yl)pyrazin-2-ylmethyl fragment. With a molecular formula of C₂₀H₂₁N₅O₃, a molecular weight of 379.4 g mol⁻¹, a computed XLogP3 of 0.8, and a topological polar surface area of 98.3 Ų, it belongs to a structural class frequently explored for kinase inhibition and receptor modulation. [1] The compound is supplied as a research-grade small molecule and is registered under PubChem CID 5467362, although public bioactivity annotations remain sparse at the time of this writing. [2]

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea (2034231-25-7) – Analogs Not Interchangeable


Within the N-aryl-N′-pyrazinyl urea chemotype, subtle variations in the aryl substitution pattern govern physicochemical descriptors that critically influence solubility, permeability, and target engagement. The 3,4-dimethoxybenzyl motif of 2034231-25-7 imparts distinct hydrogen-bonding capacity, lipophilicity, and topological polar surface area relative to its mono-methoxy, methyl, or unsubstituted phenyl counterparts. These differences translate into measurable shifts in computed LogP, TPSA, and rotatable bond count—parameters that directly affect in vitro ADME behavior and biological assay reproducibility. [1] Consequently, assuming functional interchangeability among apparently similar urea derivatives without quantitative comparison risks introducing unaccounted variability into structure-activity relationship (SAR) studies and downstream procurement decisions.

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea (2034231-25-7) – Physicochemical Evidence vs. Analogs


Molecular Weight vs. Methoxyphenyl & Methylphenyl Analogs

The target compound (C₂₀H₂₁N₅O₃, MW 379.4) exhibits a molecular weight increase of +44.0 Da relative to 1-(2-methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea (C₁₈H₁₇N₅O₂, MW 335.4) and +60.0 Da relative to 1-(2-methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea (C₁₈H₁₇N₅O, MW 319.4). This mass increment, resulting from the additional methoxy substituent, is predicted to reduce passive diffusion rates according to Einstein-Stokes models, thereby altering cellular permeability kinetics. [1][2]

Physicochemical profiling ADME prediction SAR differentiation

HBA Count vs. 2-Methylphenyl Analog

The target compound possesses 6 hydrogen-bond acceptor (HBA) atoms (vs. 5 for the 2-methoxyphenyl analog and 4 for the 2-methylphenyl analog). The two additional acceptors stem from the second methoxy oxygen and the urea carbonyl, enhancing the potential for aqueous solvation and specific polar interactions with kinase hinge regions. This increase is predicted to raise aqueous solubility (lower logP) while simultaneously providing additional anchor points for target binding. [1][2]

Hydrogen bonding Solubility prediction Kinase inhibitor design

TPSA vs. 2-Methyl Analog: Absorption & CNS Permeability

The target compound displays a computed TPSA of 98.3 Ų, compared with 89.5 Ų for the 2-methoxyphenyl analog and 71.1 Ų for the 2-methylphenyl analog. The increment of +27.2 Ų over the 2-methyl analog exceeds the 20 Ų threshold often associated with reduced passive intestinal absorption and limited blood-brain barrier penetration. This differential TPSA places the target compound in a distinct absorption class that may be preferred for peripherally restricted drug programs or avoided for CNS-targeted campaigns. [1][2]

TPSA Oral bioavailability Blood-brain barrier penetration

XLogP3 vs. 2-Methylphenyl Analog: Solubility & Binding

The target compound’s XLogP3 of 0.8 is significantly lower than the 2-methylphenyl analog (XLogP3 ~1.9) and marginally lower than the 2-methoxyphenyl analog (XLogP3 ~1.1). A reduction in lipophilicity of 1.1 log units is associated with enhanced aqueous solubility and reduced non-specific binding to serum proteins and phospholipid membranes, translating into cleaner in vitro assay profiles. [1][2]

Lipophilicity LogP Non-specific binding

Rotatable Bonds vs. Methylphenyl Analog: Conformational Flexibility

With 7 rotatable bonds, the target compound exceeds the 2-methylphenyl analog (5 rotatable bonds) by 2 bonds and the 2-methoxyphenyl analog (6 rotatable bonds) by 1 bond. The extra rotatable bonds arise from the 3,4-dimethoxy substitution, conferring greater conformational freedom in solution. This flexibility can modulate entropic penalties upon target binding and influence receptor-fit complementarity, a property particularly relevant in kinase inhibition where DFG-loop recognition requires adaptable scaffolds. [1][2]

Conformational flexibility Entropic penalty Drug-likeness

HBD Pattern vs. Cyclopentyl Analog: Metabolic Stability & Selectivity

The target compound retains the canonical two urea NH hydrogen-bond donors (HBD = 2), identical to the aryl analogs but contrasting with the cyclopentyl analog (1-cyclopentyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea) which also possesses two HBDs yet lacks aromatic character on one urea terminus. The combination of two HBDs with a 3,4-dimethoxyphenyl aromatic system creates a unique hydrogen-bonding surface that is predicted to engage distinct kinase hinge and gatekeeper residues compared to the aliphatic cyclopentyl congener, potentially offering differentiated kinase selectivity profiles. [1][2]

HBD count Metabolic stability Kinase selectivity

1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea (2034231-25-7) – Application Scenarios


Peripheral Kinase Inhibitors with Low CNS Exposure

With a TPSA of 98.3 Ų and XLogP3 of 0.8, the target compound is predicted to exhibit limited passive permeability across the blood-brain barrier. [1] It is therefore well-suited as a starting scaffold for lead optimization efforts aimed at kinase targets where peripheral restriction is desired to avoid neurological side effects (e.g., Tie-2 or VEGFR2 inhibitors for oncology). The +27.2 Ų TPSA gap over the 2-methyl analog ensures a substantial safety margin for CNS exclusion.

Screening Libraries for Kinases with Hydrophobic Pockets

The compound’s 3,4-dimethoxyphenyl terminus provides a moderate degree of hydrophobic surface (complemented by a low LogP of 0.8 to maintain solubility) that can probe deep hydrophobic pockets in kinases such as p38 MAPK or Tie-2. [1] Compared to the 2-methyl analog, the target compound offers a more balanced polarity profile, reducing the risk of non-specific hydrophobic aggregation in screening assays, making it a superior candidate for inclusion in focused kinase inhibitor libraries.

In Vitro Permeability Studies for Oral Absorption

The elevated TPSA (98.3 Ų) and higher HBA count (6) compared to the 2-methyl analog (TPSA 71.1 Ų, HBA 4) establish the target compound as an ideal probe for Caco-2 and PAMPA permeability assays designed to delineate the TPSA threshold for oral bioavailability. [1][2] Teams can use this compound to benchmark the absorption characteristics of pyrazinyl urea derivatives, directly linking structure to measurable transport rates.

Cheminformatics Model Training for ADME Prediction

The well-defined physicochemical profile (MW, LogP, TPSA, HBA, rotatable bonds) combined with the absence of confounding stereochemistry makes the target compound an excellent training data point for QSPR models aimed at predicting ADME properties of heteroaryl ureas. [1] Its distinct values relative to closest analogs provide valuable gradient information for machine-learning algorithms, enhancing model accuracy in predicting solubility, permeability, and drug-likeness scores.

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